

# Application Notes and Protocols: CPI703

## Treatment of Regulatory T Cells

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### Compound of Interest

Compound Name: CPI703

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## Introduction

Regulatory T cells (Tregs) are critical for maintaining immunological self-tolerance and preventing autoimmune diseases.[1][2] However, their accumulation in the tumor microenvironment can suppress anti-tumor immune responses, contributing to cancer progression.[3] Consequently, therapeutic strategies to modulate Treg function are of significant interest in oncology. **CPI703** is a potent and selective small molecule inhibitor of the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[3] These transcriptional co-activators play a crucial role in the biology of Tregs.[3][4][5] This document provides detailed application notes and protocols for the use of **CPI703** in the study of regulatory T cells, based on preclinical research findings.

## Mechanism of Action

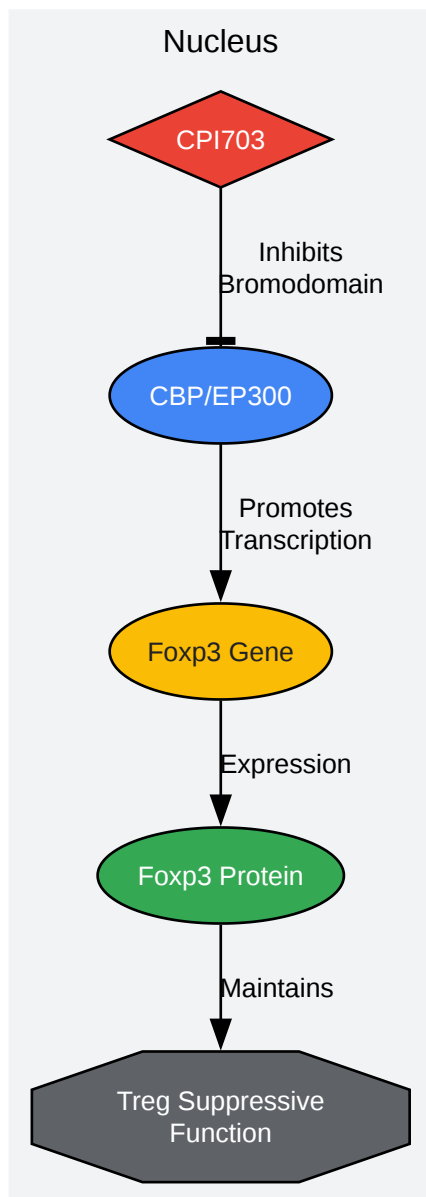
CBP and p300 are essential for the function and stability of Tregs.[4][6] They act as transcriptional co-activators that can acetylate histones and other proteins, including the key Treg transcription factor, Foxp3.[6] This acetylation is important for Foxp3 stability and function.[6] By inhibiting the bromodomains of CBP/EP300, **CPI703** interferes with their ability to "read" acetylated lysine residues, a critical step in their function as transcriptional co-activators. This disruption leads to impaired Treg suppressive function.[3][6] Studies have shown that

pharmacological inhibition of p300 in Tregs increases their TCR-induced apoptosis and impairs their suppressive capabilities, which can limit tumor growth in immunocompetent hosts.[6]

## Signaling Pathway

The signaling pathway affected by **CPI703** in regulatory T cells primarily involves the transcriptional regulation of Foxp3 and its downstream targets. CBP/EP300 are recruited to the Foxp3 promoter and conserved noncoding sequence 2 (CNS2) region, where they contribute to an open chromatin state and promote Foxp3 expression and stability.[4] Inhibition of CBP/EP300 bromodomains by **CPI703** disrupts this process, leading to reduced Foxp3 activity and impaired Treg function.

## CPI703 Signaling Pathway in Tregs

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Caption: **CPI703** inhibits CBP/EP300, impairing Foxp3-mediated Treg function.

## Quantitative Data Summary

The following table summarizes the quantitative data from studies involving **CPI703** treatment of regulatory T cells.

Parameter	Value	Cell Type	Experimental Condition	Reference
CPI703 Concentration	4 $\mu$ M	Naïve human CD4+ T cells	Differentiation into Tregs	[3]
Treatment Duration	4 days	Naïve human CD4+ T cells	For monitoring FOXP3 expression	[3]
Treatment Duration	36 hours or 4 days	Human Tregs	For Immunoprecipitation of FOXP3	[3]
MG132 Concentration	20 $\mu$ M	Human Tregs	To reduce proteasome-induced FOXP3 degradation	[3]

## Experimental Protocols

### In Vitro Differentiation of Human Naïve T cells into Regulatory T cells

This protocol describes the differentiation of naïve human CD4+ T cells into Tregs in the presence of **CPI703**.

Materials:

- Naïve human CD4+ T cells
- **CPI703**
- DMSO (vehicle control)
- Treg polarizing conditions (e.g., anti-CD3/CD28 beads, IL-2, TGF- $\beta$ )

- Cell culture medium and supplements
- Flow cytometer
- Antibodies for flow cytometry (e.g., anti-FOXP3)

#### Procedure:

- Isolate naïve human CD4<sup>+</sup> T cells from peripheral blood mononuclear cells (PBMCs) using standard cell isolation kits.
- Culture the naïve T cells under Treg polarizing conditions.
- Treat the cells with 4  $\mu$ M **CPI703** or an equivalent volume of DMSO as a vehicle control.
- Incubate the cells for 4 days.
- On day 4, harvest the cells and stain for FOXP3 expression using a commercially available intracellular staining kit.
- Analyze FOXP3 expression by flow cytometry to assess the effect of **CPI703** on Treg differentiation.

## Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the procedure for performing ChIP-seq on **CPI703**-treated Tregs to analyze histone modifications.

#### Materials:

- Differentiated Tregs (from Protocol 1)
- 1% Formaldehyde
- Lysis buffer
- Sonicator
- Protein A Dynabeads

- Antibodies for ChIP (e.g., anti-H3K18Ac, anti-H3K27Ac, anti-H3K4Me3)
- DNA purification kit
- Next-generation sequencing platform

#### Procedure:

- Pellet the differentiated Tregs treated with **CPI703** or DMSO.
- Fix the cells with 1% formaldehyde for 10 minutes to cross-link proteins to DNA.
- Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
- Preclear the chromatin samples with Protein A Dynabeads.
- Incubate the precleared chromatin overnight at 4°C with specific antibodies against histone modifications.
- Capture the antibody-bound chromatin using Protein A Dynabeads.
- Wash the beads to remove non-specifically bound chromatin.
- Elute the chromatin and reverse the cross-links.
- Purify the DNA using a DNA purification kit.
- Prepare the DNA library for sequencing and perform ChIP-seq on a next-generation sequencing platform.

## Immunoprecipitation of FOXP3

This protocol details the immunoprecipitation of FOXP3 from **CPI703**-treated Tregs to assess its acetylation status.

#### Materials:

- Differentiated Tregs

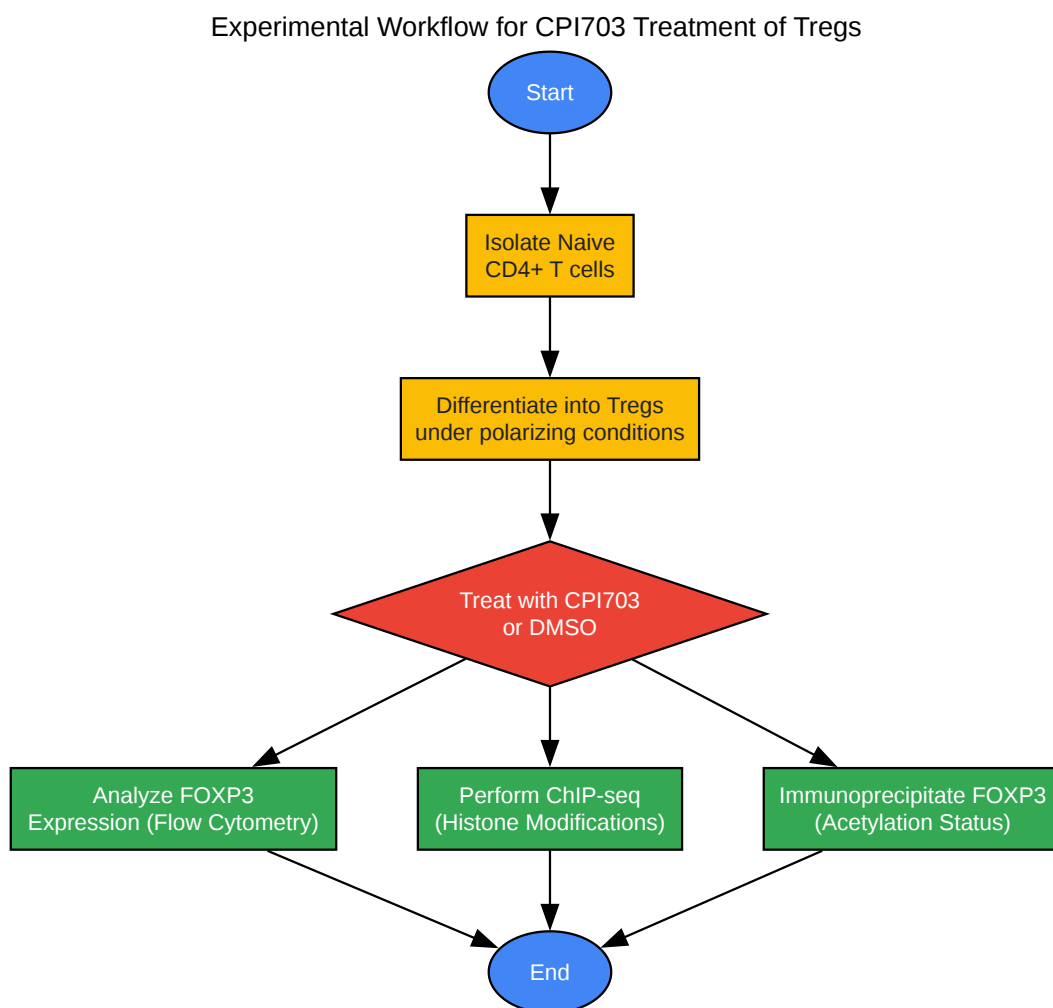
- Complete lysis buffer
- Anti-Foxp3 antibody
- NHS-activated magnetic beads
- Pan-acetyl Lysine antibody
- MG132 (proteasome inhibitor)
- Western blotting reagents and equipment

#### Procedure:

- Differentiate human Tregs in the presence of 4  $\mu$ M **CPI703** for 36 hours or 4 days.
- Approximately 6 hours before cell lysis, add 20  $\mu$ M MG132 to the culture to inhibit proteasomal degradation of FOXP3.
- Prepare whole-cell extracts using a complete lysis buffer.
- Couple the anti-Foxp3 antibody to NHS-activated magnetic beads according to the manufacturer's protocol.
- Incubate the cell extracts with the antibody-coupled beads to immunoprecipitate FOXP3.
- Wash the beads to remove non-specific proteins.
- Elute the immunoprecipitated proteins.
- Perform immunoblotting with a pan-acetyl Lysine antibody to detect acetylated FOXP3 and with an anti-Foxp3 antibody as a loading control.

## Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for studying the effects of **CPI703** on regulatory T cells.



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Caption: Workflow for studying **CPI703**'s effects on Treg differentiation and function.

## Conclusion

**CPI703** represents a valuable tool for investigating the role of CBP/EP300 bromodomains in regulatory T cell biology. The protocols and data presented here provide a framework for



researchers to explore the therapeutic potential of targeting this pathway in cancer immunotherapy and other immunological contexts. The inhibition of Treg function through small molecules like **CPI703** offers a promising avenue for enhancing anti-tumor immunity.[3]

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